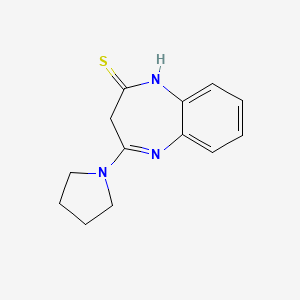
4-(1-Pyrrolidinyl)-1,3-dihydro-2H-1,5-benzodiazepine-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Pyrrolidin-1-yl)-1H-benzo[b][1,4]diazepine-2(3H)-thione is a heterocyclic compound that belongs to the class of diazepines. This compound is characterized by a diazepine ring fused with a benzene ring and a pyrrolidine moiety. The presence of sulfur in the thione form adds to its unique chemical properties. This compound has garnered interest due to its potential biological activities and applications in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyrrolidin-1-yl)-1H-benzo[b][1,4]diazepine-2(3H)-thione can be achieved through several synthetic routes. One common method involves the construction of the diazepine ring via functionalization of pyrrole derivatives. For instance, a Rh(III)-catalyzed C–H functionalization/cascade annulation of diazepinone to the pyrrole ring has been reported . Another approach includes the Pd-catalyzed two-component C–H difluoroalkylation/cyclization cascade reaction between o-pyrroloanilines and ethyl 2-bromo-2,2-difluoroacetate . The Bischler–Napieralski reaction conditions can also be employed to form the diazepine core from corresponding amides .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Pyrrolidin-1-yl)-1H-benzo[b][1,4]diazepine-2(3H)-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the diazepine ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound.
Applications De Recherche Scientifique
4-(Pyrrolidin-1-yl)-1H-benzo[b][1,4]diazepine-2(3H)-thione has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of 4-(Pyrrolidin-1-yl)-1H-benzo[b][1,4]diazepine-2(3H)-thione involves its interaction with specific molecular targets and pathways. The compound can bind to various biotargets due to the presence of heteroatoms in its structure, which allows for effective binding. The exact molecular targets and pathways are still under investigation, but it is believed that the compound can modulate biological activities through its interactions with enzymes and receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 4-(Pyrrolidin-1-yl)-1H-benzo[b][1,4]diazepine-2(3H)-thione include other diazepine derivatives such as:
Uniqueness
What sets 4-(Pyrrolidin-1-yl)-1H-benzo[b][1,4]diazepine-2(3H)-thione apart from similar compounds is its unique combination of a pyrrolidine moiety and a thione group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Propriétés
Numéro CAS |
69540-73-4 |
|---|---|
Formule moléculaire |
C13H15N3S |
Poids moléculaire |
245.35 g/mol |
Nom IUPAC |
4-pyrrolidin-1-yl-1,3-dihydro-1,5-benzodiazepine-2-thione |
InChI |
InChI=1S/C13H15N3S/c17-13-9-12(16-7-3-4-8-16)14-10-5-1-2-6-11(10)15-13/h1-2,5-6H,3-4,7-9H2,(H,15,17) |
Clé InChI |
TZIIJYDOVXDETG-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)C2=NC3=CC=CC=C3NC(=S)C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


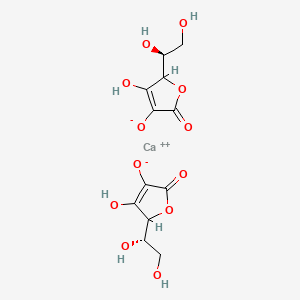



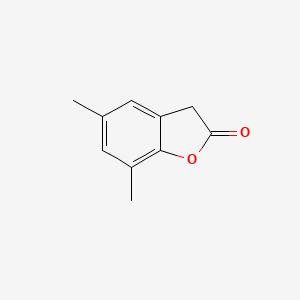


![1-[2-bis(3,5-dimethylphenyl)phosphanyl-5,6,7,8-tetrahydronaphthalen-1-yl]-N,N-dimethyl-5,6,7,8-tetrahydronaphthalen-2-amine](/img/structure/B12891783.png)
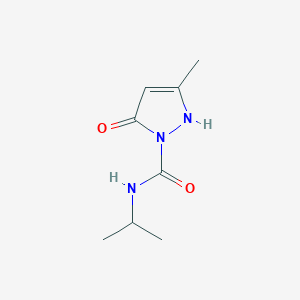

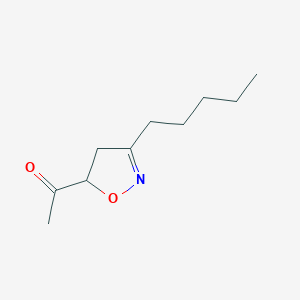
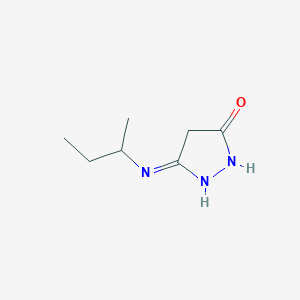
![5(2H)-Isoxazolone, 4-[(dimethylamino)methyl]-3-(4-nitrophenyl)-](/img/structure/B12891827.png)
![2-Methoxy-N-[2-(pyrrolidin-1-yl)ethyl]benzene-1-sulfonamide](/img/structure/B12891838.png)
